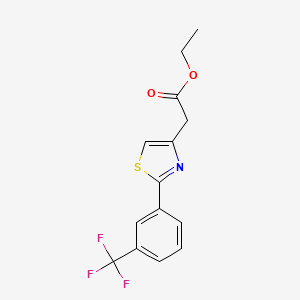

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate

Descripción

Structural Overview and Nomenclature

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate possesses a molecular formula of C14H12F3NO2S and exhibits a molecular weight of 315.31 grams per mole. The compound's systematic nomenclature reflects its complex structural architecture, which consists of several distinct molecular components arranged in a specific spatial configuration. The thiazole ring serves as the central heterocyclic core, characterized by a five-membered ring containing both sulfur and nitrogen atoms in the 1,3-positions. This ring system exhibits significant pi-electron delocalization and demonstrates aromatic character, evidenced by the proton nuclear magnetic resonance chemical shifts of the ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current.

The structural complexity of this compound is further enhanced by the presence of a 3-(trifluoromethyl)phenyl substituent attached to the 2-position of the thiazole ring. This aromatic substituent introduces additional conjugation possibilities and significantly alters the electronic properties of the entire molecular system. The trifluoromethyl group, positioned at the meta-position of the benzene ring, creates a substantial electron-withdrawing effect that influences both the chemical reactivity and biological activity of the compound. The ethyl acetate functionality attached to the 4-position of the thiazole ring provides a polar, ester-containing side chain that can undergo hydrolysis under physiological conditions, potentially serving as a prodrug mechanism.

Physical characterization data reveals that the compound exhibits a melting point range of 60-62 degrees Celsius, indicating a relatively low melting crystalline solid at room temperature. The compound is cataloged under the Chemical Abstracts Service registry number 78743-00-7, providing a unique identifier for chemical databases and literature searches. Spectroscopic analysis techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to confirm the compound's structural identity and assess its purity in research applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H12F3NO2S | |

| Molecular Weight | 315.31 g/mol | |

| CAS Registry Number | 78743-00-7 | |

| Melting Point | 60-62°C | |

| Physical State | Crystalline solid |

Historical Context in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Hantzsch and his collaborators in the late 19th century, establishing the foundation for understanding five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Hantzsch and Weber's initial investigations in 1887 led to the discovery of the thiazole ring system through their studies of alpha-thiocyanoacetone imine compounds, which they correctly identified as cyclic derivatives of the thiazole nucleus. Their groundbreaking research demonstrated that compounds previously classified as alpha-thiocyano derivatives of ketones and aldehydes were actually thiazole derivatives, specifically meso-oxythiazoles.

The historical controversy surrounding thiazole structure determination illustrates the challenges faced by early organic chemists in elucidating complex heterocyclic systems. Hantzsch's work faced significant opposition from contemporary researchers, including Tcherniac, who disputed the cyclic nature of these compounds for several decades. This scientific debate, which extended from 1887 to 1919, ultimately vindicated Hantzsch's structural proposals and established the thiazole ring as a fundamental heterocyclic system. The resolution of this controversy was achieved through careful chemical degradation studies, including the reduction of oxymethylthiazole by zinc powder distillation to produce 4-methylthiazole, the first free thiazole ever described.

The evolution of thiazole synthetic methodology has been marked by several key developments that directly relate to compounds like this compound. The classical Hantzsch thiazole synthesis, involving the condensation of alpha-haloketones with thioamides, provided the fundamental approach for constructing thiazole rings that remains widely used today. This reaction proceeds through the nucleophilic attack of the sulfur atom in thioamides on alpha-haloketones, followed by cyclization to form the five-membered heterocyclic ring. Subsequent developments, including the Cook-Heilbron thiazole synthesis discovered in 1947, expanded the synthetic repertoire to include 5-aminothiazoles through reactions of alpha-aminonitriles with dithioacids, carbon disulfide, or isothiocyanates.

The integration of fluorinated substituents into thiazole chemistry represents a more recent development in the field, driven by the recognition of fluorine's unique properties in medicinal chemistry. The incorporation of trifluoromethyl groups into heterocyclic systems has become increasingly important since the mid-20th century, as researchers recognized the profound effects of fluorination on molecular properties and biological activity. This historical progression from classical thiazole chemistry to modern fluorinated derivatives exemplifies the continuous evolution of heterocyclic chemistry in response to pharmaceutical and materials science demands.

Significance of Thiazole Core in Medicinal Chemistry

The thiazole heterocyclic system has emerged as one of the most significant structural motifs in medicinal chemistry, demonstrating remarkable versatility in biological applications and therapeutic interventions. Thiazoles are characterized by their membership in the azole family of heterocycles, which also includes imidazoles and oxazoles, and exhibit distinctive electronic properties that contribute to their biological activity. The planar nature of thiazoles and their significant pi-electron delocalization confer aromatic characteristics that are more pronounced than those observed in corresponding oxazoles. This enhanced aromaticity influences molecular recognition processes and protein binding interactions, making thiazoles particularly valuable as pharmacophores in drug design.

The natural occurrence of thiazole-containing compounds underscores their biological significance and evolutionary importance. The thiazole ring is a fundamental component of thiamine (vitamin B1), an essential cofactor in cellular metabolism that plays crucial roles in carbohydrate metabolism and neural function. Additionally, thiazole moieties are found in various natural products, including epothilone, a potent anticancer compound, and luciferin, the bioluminescent compound found in fireflies. These natural occurrences demonstrate that thiazole-containing molecules have evolved to fulfill specific biological functions, suggesting that synthetic thiazole derivatives may exhibit inherent compatibility with biological systems.

Commercial applications of thiazole derivatives span multiple therapeutic areas, including antimicrobial, antifungal, and anti-inflammatory medications. Notable examples include thifluzamide, tricyclazole, and thiabendazole, which are marketed for agricultural pest control applications. In human therapeutics, meloxicam, a non-steroidal anti-inflammatory drug containing a thiazole core, demonstrates the successful translation of thiazole chemistry into clinical practice. These commercial successes validate the medicinal chemistry potential of thiazole-based compounds and provide precedent for the development of novel thiazole derivatives.

The electronic structure of thiazoles contributes to their unique reactivity profile and biological activity. The calculated pi-electron density identifies the C5 position as the primary site for electrophilic substitution, while the C2-H position is susceptible to deprotonation. This reactivity pattern allows for selective chemical modifications and enables the synthesis of diverse thiazole derivatives with tailored biological properties. The electron-deficiency at position-2, the near-neutral character of position-4, and the slight electron-richness of position-5 create opportunities for specific molecular interactions with biological targets.

Role of Trifluoromethyl Substituents in Bioactivity

The incorporation of trifluoromethyl groups into organic compounds has become a fundamental strategy in modern medicinal chemistry, significantly impacting molecular properties and biological activity profiles. Statistical analysis of 28,003 compound pairs differing only in methyl versus trifluoromethyl substitution revealed that while trifluoromethyl replacement does not improve bioactivity on average, approximately 9.19% of such substitutions can increase biological activity by at least an order of magnitude. This finding underscores the importance of strategic trifluoromethyl placement and suggests that specific molecular contexts can dramatically enhance the benefits of fluorination.

The trifluoromethyl group's unique electronic properties arise from the high electronegativity of fluorine atoms and the strength of carbon-fluorine bonds, creating a strongly electron-withdrawing substituent that significantly alters molecular electrostatic potential and lipophilicity. These modifications can affect compound solubility, stability, molecular conformation, and acid-base properties (pKa values), leading to improved pharmacokinetic profiles and enhanced biological activity. The lipophilic character of the trifluoromethyl group, despite its electron-withdrawing nature, contributes to improved membrane permeability and tissue distribution, while the metabolic stability conferred by carbon-fluorine bonds protects against enzymatic degradation.

Protein-ligand interaction studies using quantum mechanical/molecular mechanical calculations have demonstrated that trifluoromethyl substitution can achieve substantial energy gains in specific molecular contexts, with maximum improvements reaching -4.36 kilocalories per mole. A comprehensive survey of Protein Data Bank structures revealed that trifluoromethyl groups preferentially interact with phenylalanine, methionine, leucine, and tyrosine residues, while methyl groups show preference for leucine, methionine, cysteine, and isoleucine. Significantly, when trifluoromethyl substitution occurs near phenylalanine, histidine, and arginine residues, bioactivity improvements are most likely to be observed.

The mechanism underlying trifluoromethyl-enhanced bioactivity involves multiple contributing factors, including electrostatic interactions and solvation free energy changes. Energy decomposition analyses using molecular mechanics/generalized Born surface area calculations have shown that large energy gains from methyl-to-trifluoromethyl substitution are primarily driven by electrostatic energy differences or solvation free energy modifications. Trifluoromethyl substitution on benzene rings appears particularly effective at gaining binding energy, suggesting that aromatic trifluoromethyl compounds like this compound may benefit from these favorable interactions.

The strategic importance of trifluoromethyl groups extends beyond individual molecular interactions to encompass broader drug design principles. Modern pharmaceutical development increasingly relies on trifluoromethylation reactions to create new chemical entities with improved therapeutic profiles. The high volume of annual scientific publications focusing on trifluoromethylation methodologies reflects the competitive nature of this field and the recognition of fluorination as a critical tool in medicinal chemistry. For compounds like this compound, the presence of the trifluoromethyl group at the meta-position of the phenyl ring provides optimal positioning for favorable protein interactions while maintaining the electronic benefits of fluorination.

Propiedades

IUPAC Name |

ethyl 2-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-2-20-12(19)7-11-8-21-13(18-11)9-4-3-5-10(6-9)14(15,16)17/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPMEWPCXFJKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513806 | |

| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78743-00-7 | |

| Record name | Ethyl {2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Thiazole Ring

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis , a well-established method involving the condensation of α-haloketones with thioamides or thioureas under acidic or neutral conditions. This reaction forms the 1,3-thiazole core with substitution at the 2- and 4-positions.

- Typical Reaction:

- React α-haloketone (bearing the trifluoromethylphenyl group) with thioamide derivatives.

- Conditions: Mild heating, often in polar aprotic solvents such as tetrahydrofuran (THF) or ethanol.

- Acid catalysts or bases may be used to optimize ring closure.

Introduction of the 3-(Trifluoromethyl)phenyl Group

The trifluoromethylphenyl substituent is generally introduced via the α-haloketone precursor, which is synthesized by halogenation of the corresponding ketone or by direct coupling methods. The trifluoromethyl group is electron-withdrawing and requires careful handling to avoid side reactions.

Formation of the Ethyl Acetate Side Chain

The ethyl acetate moiety is introduced by esterification of the thiazol-4-yl acetic acid intermediate or by direct alkylation of the thiazole ring with ethyl bromoacetate.

-

- The carboxylic acid derivative of the thiazole is reacted with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.

- Alternatively, coupling reagents such as DCC (dicyclohexylcarbodiimide) can be used for mild esterification.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-(Trifluoromethyl)acetophenone + Br2 (or NBS) | α-Halogenation to form α-bromo-3-(trifluoromethyl)acetophenone | α-Haloketone intermediate |

| 2 | α-Haloketone + thioamide (e.g., thiourea) in ethanol, reflux | Hantzsch thiazole synthesis to form 2-(3-(trifluoromethyl)phenyl)thiazol-4-yl ketone | Substituted thiazole ring formed |

| 3 | Thiazolyl ketone + ethyl bromoacetate + base (K2CO3) in DMF | Alkylation at 4-position to introduce ethyl acetate side chain | Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate |

| 4 | Purification by recrystallization or chromatography | Removal of impurities | Pure target compound |

Reaction Conditions and Optimization

- Solvents: THF, ethanol, DMF, or acetone are commonly used depending on the step.

- Temperature: Controlled heating (reflux or 40–80 °C) is typical; some steps require cooling to maintain selectivity.

- Bases: Potassium carbonate or sodium hydride for alkylation steps.

- Catalysts: Acid catalysts for esterification; sometimes phase-transfer catalysts are employed to improve yields.

- Purification: Filtration of salts, extraction, and vacuum concentration are standard. Final purification often involves recrystallization from solvents like acetone or ethyl acetate.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Temperature Range | Solvent(s) | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| α-Halogenation | Br2 or NBS | 0–25 °C | Dichloromethane, THF | 70–85 | Control to avoid over-halogenation |

| Thiazole Ring Formation | α-Haloketone + thioamide, reflux | 60–80 °C | Ethanol, THF | 65–90 | Acid or base catalysis possible |

| Alkylation/Ester Formation | Ethyl bromoacetate + K2CO3 | 40–60 °C | DMF, acetone | 60–80 | Base strength critical |

| Purification | Recrystallization or chromatography | Ambient | Acetone, ethyl acetate | — | Ensures high purity |

Research Findings and Industrial Considerations

- The presence of the trifluoromethyl group requires careful temperature control during halogenation and ring formation to prevent decomposition or side reactions.

- Industrial synthesis may employ continuous flow reactors for better temperature and reaction time control, improving yield and reproducibility.

- The ethyl ester functionality enhances solubility and biological activity, making the final compound suitable for pharmaceutical research.

- Analytical techniques such as HPLC and NMR are used to monitor reaction progress and confirm structure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that thiazole derivatives, including Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate, exhibit significant antimicrobial properties. Studies have shown that compounds with trifluoromethyl substitutions can enhance the potency against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . The structural modifications of thiazole rings have been linked to improved interactions with bacterial targets.

1.2 Antitumor Properties

this compound has been evaluated for its potential as an antitumor agent. The presence of the trifluoromethyl group is believed to contribute to its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Materials Science

2.1 Development of Functional Materials

The unique properties of thiazole derivatives have led to their application in materials science. This compound can serve as a precursor for synthesizing advanced materials with specific electronic and optical properties. The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance .

2.2 Photophysical Properties

Research has explored the photophysical characteristics of thiazole derivatives, including their potential use in organic light-emitting diodes (OLEDs). The electronic structure influenced by the trifluoromethyl group contributes to the compound's luminescent properties, making it suitable for optoelectronic applications .

Biological Research

3.1 Enzyme Inhibition Studies

this compound has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that similar thiazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This inhibition has implications for treating neurodegenerative diseases such as Alzheimer's.

3.2 Mechanistic Insights

The mechanism of action for this compound involves interactions at the molecular level with target proteins, leading to alterations in cellular signaling pathways. Molecular docking studies suggest that this compound may bind effectively to active sites of enzymes, providing insights into its potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. This compound may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Substituent Variations on the Phenyl Ring

The trifluoromethyl group at the meta position distinguishes this compound from analogs with substituents at para positions or other electron-withdrawing/donating groups. Key comparisons include:

Key Findings :

- Positional Effects : The para-substituted CF₃ analog (10d) exhibits a higher molecular weight due to an extended urea-linked piperazine moiety but shows comparable synthetic yield (~93%) to the meta-CF₃ target compound .

- Electron-Withdrawing vs. Donating Groups : The methoxy-substituted analog () has a lower molecular weight (277.34 g/mol) and increased electron density, which may reduce oxidative stability compared to the CF₃-containing compounds .

Core Modifications: Thiazole vs. Benzothiazole Derivatives

Replacing the thiazole core with benzothiazole (as in ) significantly alters physicochemical and synthetic properties:

Key Findings :

- Synthetic Challenges : The benzothiazole derivative (13) demonstrates a lower yield (19%) due to steric hindrance during amide bond formation under microwave conditions .

- Functional Group Impact : The acetamide group in 13 may enhance target binding in biological systems but reduces synthetic accessibility compared to the ester group in the target compound.

Substituent Effects on Physicochemical Properties

The trifluoromethyl group profoundly influences lipophilicity and stability:

Key Findings :

Actividad Biológica

Ethyl 2-(2-(3-(trifluoromethyl)phenyl)thiazol-4-yl)acetate, a thiazole derivative with notable structural features, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H12F3NO2S

- Molecular Weight : 315.311 g/mol

- CAS Number : 680215-92-3

The trifluoromethyl group attached to the phenyl ring significantly influences the compound's electronic properties, enhancing its biological activity against various pathogens and cancer cells.

This compound exhibits several mechanisms of action that contribute to its biological efficacy:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies indicate that it operates through inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

- Antifungal Activity : Research has shown that this thiazole derivative also possesses antifungal properties, effectively inhibiting the growth of pathogenic fungi like Candida albicans and Cryptococcus neoformans at low concentrations (MIC values ranging from 15.67 to 31.25 µM) .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. It has been noted to reverse drug resistance in certain cancer cells, enhancing the effectiveness of conventional chemotherapeutics like paclitaxel .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 100 | |

| Antibacterial | S. aureus | ≤1 | |

| Antifungal | C. albicans | 15.67 | |

| Anticancer | Various cancer cells | 10 |

Case Study 1: Antimicrobial Efficacy

A study conducted by MDPI examined a series of thiazole derivatives, including this compound, highlighting its antimicrobial activity against resistant strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Cancer Cell Resistance Reversal

Research published in the Journal of Medicinal Chemistry illustrated that this compound could effectively reverse multidrug resistance in cancer cells overexpressing P-glycoprotein (P-gp). The compound increased intracellular drug accumulation, enhancing the cytotoxic effects of paclitaxel in resistant cell lines .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Starting Material | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Benzothioamide derivatives | Ethyl 4-bromo-3-oxobutanoate, EtOH, 1 h reflux | 80–90% | |

| 5-Chloromethyl-thiazole derivative | Cs₂CO₃, CH₃CN, 4 h stirring | 87–93% |

Advanced Question: How can structural modifications enhance the compound's biological activity?

Answer:

Modifications at the thiazole ring or aryl substituents significantly impact bioactivity. For example:

- Introducing urea or piperazine moieties (e.g., Ethyl 2-(4-((2-(4-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) improves cytotoxicity, with IC₅₀ values <10 µM in cancer cell lines .

- Substituents like trifluoromethyl groups enhance metabolic stability and target binding via hydrophobic interactions .

Q. Table 2: Substituent Effects on Bioactivity

| Derivative Substituent | Biological Activity | Yield | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)phenyl urea | Antitumor (IC₅₀: 8.2 µM) | 93.4% | |

| 4-Methylthiazole | Antifungal (MIC: 12.5 µg/mL) | 87.7% |

Basic Question: What analytical techniques confirm the compound's structure and purity?

Answer:

- Spectral Data: ¹H/¹³C NMR and ESI-MS verify molecular structure. For example, ESI-MS m/z 548.2 [M+H]⁺ confirms derivatives with trifluoromethylphenyl substituents .

- Microanalysis: Carbon, hydrogen, and nitrogen analysis within 0.4% of theoretical values ensures purity .

- X-ray Crystallography: Resolves stereochemistry, as demonstrated for structurally related thiazole derivatives (R factor: 0.044) .

Advanced Question: How can computational methods resolve contradictions in biological activity data?

Answer:

Discrepancies in activity (e.g., variable IC₅₀ values) arise from substituent electronic effects or conformational flexibility. Strategies include:

- DFT Calculations: Analyze frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO-LUMO gaps <4 eV correlate with enhanced antifungal activity .

- Molecular Docking: Simulate binding to targets like PPAR-γ or DNA. A study showed trifluoromethyl groups improve binding affinity by 1.5 kcal/mol via hydrophobic interactions .

Advanced Question: How to design experiments evaluating the compound's pharmacokinetic properties?

Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Half-life (t₁/₂) >2 hours indicates suitability for in vivo studies.

- Plasma Protein Binding: Use equilibrium dialysis; >90% binding suggests limited free drug availability .

- Caco-2 Permeability: Apparent permeability (Papp) >1 × 10⁻⁶ cm/s predicts good intestinal absorption .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

- Toxicity Screening: Ames test for mutagenicity and zebrafish embryo assays for acute toxicity (LC₅₀ >100 µM recommended) .

- Lab Handling: Use fume hoods, nitrile gloves, and avoid inhalation of crystalline dust.

- Waste Disposal: Neutralize with 10% NaOH before incineration .

Advanced Question: How to optimize reaction yields in large-scale synthesis?

Answer:

- Catalyst Screening: Use Pd/C or Cs₂CO₃ for Suzuki couplings (yield increase: 15–20%) .

- Microwave-Assisted Synthesis: Reduces reaction time from 4 hours to 30 minutes with comparable yields .

- Purification: Flash chromatography (hexane:EtOAc 3:1) achieves >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.